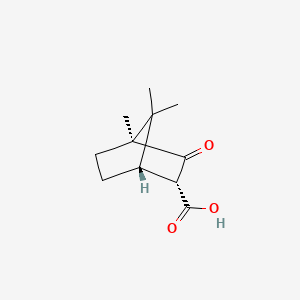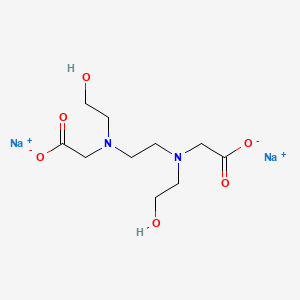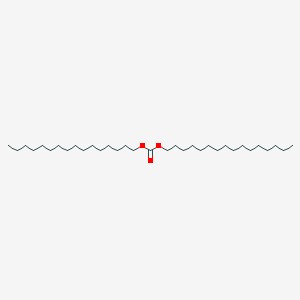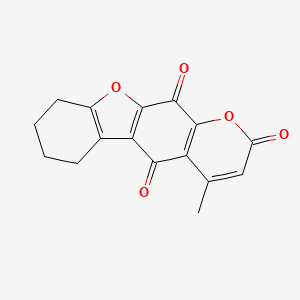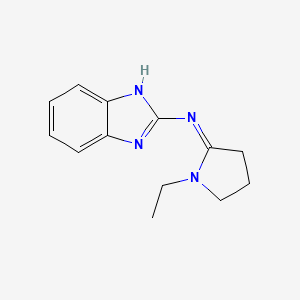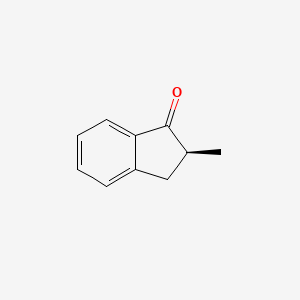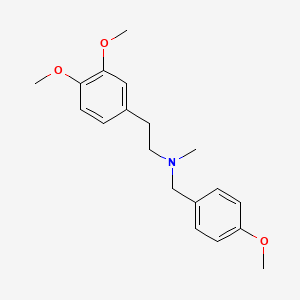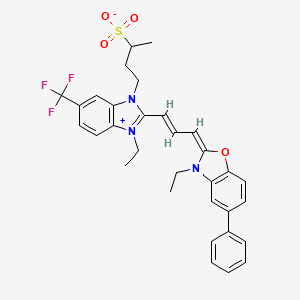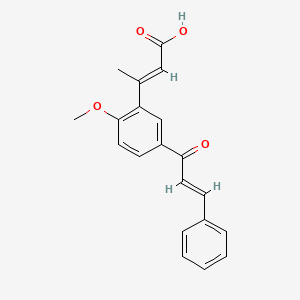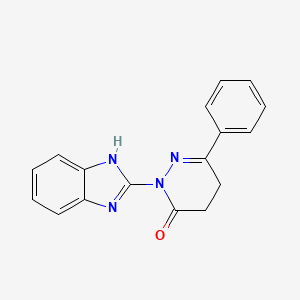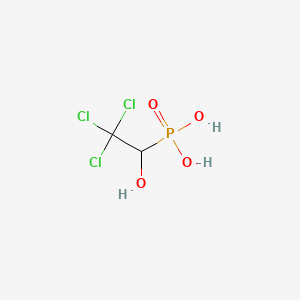
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid, also known as trichlorfon or metrifonate, is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its molecular formula C4H8Cl3O4P and a molecular weight of 257.44 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid typically involves the reaction of methanol with chloral to form a hemiacetal. This intermediate is then reacted with phosphorus trichloride and methanol at low temperatures to produce dimethyl phosphite. Finally, the hemiacetal and dimethyl phosphite undergo a condensation reaction at higher temperatures to yield trichlorfon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields such as agriculture and pharmaceuticals .
Aplicaciones Científicas De Investigación
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorvos: Another organophosphorus insecticide with a similar mechanism of action.
Chlorpyrifos: A widely used pesticide that also inhibits acetylcholinesterase.
Malathion: An organophosphate insecticide used in agriculture and public health.
Uniqueness
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is unique due to its specific structure, which allows it to be a prodrug that is activated non-enzymatically into the active agent dichlorvos. This property makes it particularly effective in certain applications where controlled release of the active compound is beneficial .
Propiedades
Número CAS |
684-17-3 |
|---|---|
Fórmula molecular |
C2H4Cl3O4P |
Peso molecular |
229.38 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H4Cl3O4P/c3-2(4,5)1(6)10(7,8)9/h1,6H,(H2,7,8,9) |
Clave InChI |
XXVRAGNROZKHBX-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)(O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)
